molecular formula C16H12N2O2 B2923147 2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 375354-41-9

2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No. B2923147
CAS RN: 375354-41-9
M. Wt: 264.284
InChI Key: LFQCKDPIDAUXIT-UHFFFAOYSA-N
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Description

The compound “2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione” is a complex organic molecule. It contains a pyridine moiety, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains an indene structure, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound provides a simple method for the preparation of related compounds . This reaction shows attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of the pyridine moiety and the indene structure contribute to the complexity of the molecule . Further analysis would require more specific information or computational modeling.


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of the pyridine and indene moieties. For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For similar compounds, properties such as melting point, yield, and NMR spectra have been reported .

Scientific Research Applications

Synthesis and Characterization

2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione serves as a precursor in the synthesis of polyfunctional fused heterocyclic compounds. Research demonstrates its reactivity with various amines and diketones, leading to the creation of compounds with potential applications in medicinal chemistry and materials science. For instance, its reaction with 6-amino-2-thioxopyrimidin-4(3H)-one results in products with heterocyclic structures, highlighting its utility in developing pharmacologically active molecules or novel materials with unique properties (Hassaneen et al., 2003).

Molecular Structure Studies

The compound's derivatives are also studied for their crystal and molecular structures. Such studies offer insights into the molecular configurations and interactions within crystals, which are crucial for understanding the physical and chemical properties of these compounds. For example, the crystal structure of a Schiff base derivative of 3,4-diaminopyridine and 3-ethoxyvinylidene-2,4-pentanedione reveals intermolecular hydrogen-bonded dimers, which are essential for predicting the behavior of these compounds in various solvents and their potential applications in catalysis or material science (E. Opozda et al., 2006).

Chemosensors and Fluorescent Materials

The structurally related derivatives of this compound have been utilized in the development of chemosensors for transition metal ions. These compounds exhibit selective binding to certain metal ions, which results in a color change, making them suitable for use in chemical sensors or indicators. The specificity and sensitivity of these chemosensors can be fine-tuned by modifying the molecular structure of the compound, thereby expanding its applications in environmental monitoring, medical diagnostics, and industrial processes (Prajkta Gosavi-Mirkute et al., 2017).

Advanced Material Synthesis

Moreover, derivatives of this compound show promise in the creation of materials with novel optical properties, such as aggregation-induced emission characteristics. These properties are highly sought after in the development of organic light-emitting diodes (OLEDs), sensors, and other photonic devices. The ability to engineer the electronic structure of these compounds allows for the production of materials that respond to physical stimuli like pressure or chemical stimuli such as pH changes, which could lead to applications in smart materials and biotechnology (Y. Lei et al., 2016).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential pharmacological activities. Given the wide range of activities exhibited by similar compounds, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

3-hydroxy-2-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-10(18-13-8-4-5-9-17-13)14-15(19)11-6-2-3-7-12(11)16(14)20/h2-9,19H,1H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWSESZPLHSARV-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=N1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\C1=CC=CC=N1)/C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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